4-methylphenyl 5-(4-morpholinyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl sulfone
Description
Structural Characterization
Molecular Architecture Analysis
The molecular architecture of 4-methylphenyl 5-(4-morpholinyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl sulfone encompasses a sophisticated arrangement of multiple aromatic and heterocyclic components. The compound features a central oxazole ring system that serves as the structural backbone, with substituents positioned at specific locations that determine the overall three-dimensional conformation. The presence of the 4-methylphenyl group, morpholine ring, and trimethoxyphenyl substituent creates a complex molecular framework with distinct spatial requirements and electronic properties.
The heterocyclic nature of this compound places it within the broader category of oxazole derivatives, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Oxazole compounds exhibit planar cyclic structures that follow Hückel's rule for aromaticity, contributing to their stability and unique chemical behavior. The incorporation of multiple substituents on the oxazole core significantly influences the compound's conformational preferences and intermolecular interactions, making it an interesting subject for detailed structural analysis.
Oxazole Core Substituent Configuration
The oxazole core of this compound exhibits a specific substitution pattern that is critical to its overall structure and properties. The 2-position bears a 3,4,5-trimethoxyphenyl group, which introduces significant steric bulk and electronic effects through the presence of three methoxy substituents. This trimethoxyphenyl moiety is commonly found in biologically active compounds and contributes to enhanced molecular interactions through hydrogen bonding and π-π stacking interactions.
The 4-position of the oxazole ring carries a sulfone linkage to the 4-methylphenyl group, creating a significant electronic perturbation within the aromatic system. Sulfone functional groups are known to be strongly electron-withdrawing, which affects the electron density distribution throughout the oxazole ring system. This electronic redistribution has profound implications for the compound's reactivity patterns and intermolecular interactions. The 5-position features a morpholine substituent, which introduces additional conformational complexity due to the flexible nature of the six-membered saturated heterocycle.
The specific positioning of these substituents around the oxazole core creates a molecule with distinct spatial regions of varying electronic character. The trimethoxyphenyl group provides electron-rich aromatic character, while the sulfone linkage introduces electron-deficient regions. This electronic asymmetry is fundamental to understanding the compound's chemical behavior and potential biological activity.
Sulfone Functional Group Spatial Orientation
The sulfone functional group in this compound serves as a critical structural element that significantly influences the compound's three-dimensional architecture. Sulfone groups are characterized by their tetrahedral geometry around the sulfur center, with S=O bond lengths typically ranging from 1.43 to 1.45 Å. The spatial orientation of the sulfone group creates specific geometric constraints that affect the overall molecular conformation and the accessibility of different conformational states.
The connection between the oxazole ring and the 4-methylphenyl group through the sulfone linkage introduces rotational barriers that influence the compound's conformational dynamics. The strong electron-withdrawing nature of the sulfone group affects the electronic properties of both the oxazole ring and the attached phenyl ring, creating a distinctive electronic environment. This electronic perturbation is particularly important for understanding the compound's chemical reactivity and potential interactions with biological targets.
Comparative analysis with related sulfone-containing oxazole derivatives reveals that the spatial orientation of the sulfone group can significantly influence intermolecular packing in the solid state. The tetrahedral geometry around sulfur creates specific steric requirements that must be accommodated in crystal structures, often leading to characteristic packing motifs involving sulfone-mediated interactions. These structural features are essential for understanding the compound's physical properties and crystalline behavior.
Morpholine Ring Conformational Dynamics
The morpholine ring system present in this compound exhibits complex conformational behavior that significantly impacts the overall molecular structure. Morpholine rings adopt characteristic chair and twisted conformations, with the chair form typically being the most stable due to minimized ring strain and optimized orbital overlap. The presence of both nitrogen and oxygen heteroatoms in the six-membered ring creates specific electronic effects that influence the preferred conformations.
Research on morpholine conformational dynamics has revealed that the ring can exist in multiple conformational states, with the chair conformation being energetically favored in most environments. The nitrogen atom in morpholine typically adopts either axial or equatorial orientations, with the axial conformation often being preferred due to favorable lone pair-orbital interactions. In the context of the target compound, the attachment of the morpholine ring to the oxazole core through the nitrogen atom creates additional conformational constraints that must be considered in structural analysis.
The conformational flexibility of the morpholine ring has significant implications for the compound's three-dimensional structure and its potential interactions with biological targets. The ability of the morpholine ring to adopt different conformations allows for adaptive binding to various receptor sites, which is particularly important for pharmaceutical applications. Understanding these conformational dynamics is crucial for predicting the compound's biological activity and optimizing its therapeutic potential.
Crystallographic Investigation
The crystallographic investigation of this compound requires sophisticated analytical techniques to fully characterize its solid-state structure. X-ray crystallography represents the gold standard for determining precise molecular geometries and intermolecular interactions in crystalline materials. The complex nature of this compound, with its multiple aromatic rings and flexible substituents, presents both opportunities and challenges for crystallographic analysis.
Modern crystallographic techniques enable the determination of atomic positions with high precision, typically to within 0.01 Å for well-diffracting crystals. The molecular complexity of the target compound requires careful attention to data collection parameters and refinement strategies to achieve reliable structural results. The presence of multiple conformationally flexible components necessitates consideration of potential disorder effects and the possible existence of multiple conformers in the crystal structure.
X-Ray Diffraction Patterns
X-ray diffraction analysis of this compound would be expected to reveal characteristic diffraction patterns reflecting the compound's molecular symmetry and packing arrangements. The diffraction intensities depend on the atomic positions within the unit cell and provide detailed information about the three-dimensional structure. The complex molecular architecture of this compound would likely produce a distinctive diffraction pattern with numerous reflections corresponding to the various structural features.
The crystallographic unit cell parameters for compounds of this type typically reflect the molecular dimensions and packing efficiency. Based on comparative analysis with structurally related compounds, the unit cell would likely be monoclinic or triclinic, accommodating the asymmetric nature of the molecule. The space group determination would provide crucial information about the molecular symmetry and the presence of any crystallographic symmetry elements.
High-resolution diffraction data collection is essential for accurately determining the positions of all atoms, including hydrogen atoms that may participate in important intermolecular interactions. The quality of the diffraction data directly impacts the precision of the structural parameters and the ability to identify subtle structural features such as weak hydrogen bonds or π-π stacking interactions. Modern diffractometer systems equipped with high-sensitivity detectors enable the collection of comprehensive datasets suitable for detailed structural analysis.
Intermolecular Interaction Networks
The intermolecular interaction networks in crystalline this compound would be expected to involve multiple types of non-covalent interactions that stabilize the crystal structure. The presence of multiple oxygen-containing functional groups, including the sulfone moiety, methoxy groups, and morpholine oxygen, provides numerous opportunities for hydrogen bonding interactions. These interactions play crucial roles in determining the crystal packing and influencing the physical properties of the solid material.
π-π stacking interactions between the aromatic ring systems would likely contribute significantly to the crystal stability. The trimethoxyphenyl and 4-methylphenyl groups provide extended aromatic surfaces capable of participating in favorable π-π interactions with neighboring molecules. The oxazole ring system can also participate in such interactions, contributing to the overall stability of the crystal lattice. The specific geometry and strength of these interactions depend on the relative orientations of the aromatic rings in the crystal structure.
Hirshfeld surface analysis would provide valuable insights into the relative contributions of different interaction types to the overall crystal packing. This computational approach enables the quantitative assessment of intermolecular contacts and their relative importance in stabilizing the crystal structure. Understanding these interaction networks is essential for predicting the compound's physical properties, including solubility, thermal stability, and mechanical characteristics.
Properties
Molecular Formula |
C23H26N2O7S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C23H26N2O7S/c1-15-5-7-17(8-6-15)33(26,27)22-23(25-9-11-31-12-10-25)32-21(24-22)16-13-18(28-2)20(30-4)19(14-16)29-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KRRFGDDIQZKQCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-299783 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods for WAY-299783 are not widely documented, but they likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
WAY-299783 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-299783 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: It is used in studies related to cellular processes and molecular interactions.
Industry: It is used in the development of new materials and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of WAY-299783 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Core Heterocycle Influence :
- 1,3-Oxazole vs. 1,3,4-Oxadiazole : The 1,3,4-oxadiazole derivative (EC50 = 29.89 µg/mL) exhibits stronger antifungal activity than oxazole-based analogues, likely due to enhanced electron-withdrawing effects and planar geometry . However, oxazole derivatives with sulfone groups (e.g., the target compound) may offer better metabolic stability due to reduced ring strain .
Substituent Effects: Sulfone vs. Sulfanyl: Sulfone groups (e.g., in the target compound) improve oxidative stability compared to sulfanyl analogues (e.g., compound in ), which are prone to thiol-disulfide exchange . Trimethoxyphenyl Group: Universally associated with bioactivity across analogues. Its electron-rich aromatic system facilitates π-π stacking with biological targets . Morpholine vs.
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to and , involving cyclization and sulfonation. Yields for phosphorylated analogues (83%) suggest efficient protocols, though sulfone formation may require harsh oxidants like H2O2 .
Bioactivity Trends :
- Compounds with both sulfone and trimethoxyphenyl groups (e.g., target compound and ) show marked antifungal effects, likely due to dual hydrophobic (sulfone) and hydrogen-bonding (trimethoxyphenyl) interactions .
Research Findings and Data Tables
Antifungal Activity Comparison:
Physicochemical Properties:
Biological Activity
The compound 4-methylphenyl 5-(4-morpholinyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl sulfone (CAS Number: 505066-71-7) is a sulfonamide derivative featuring a complex structure that includes oxazole and morpholine moieties. This compound has garnered interest in pharmacological research due to its potential biological activities, which include antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the morpholine ring and the oxazole core contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In particular, derivatives containing sulfonamide functionalities have been shown to possess moderate to strong activity against various bacterial strains. For instance:
- Salmonella typhi : Moderate to strong inhibition.
- Bacillus subtilis : Moderate to strong inhibition.
- Other strains, such as Escherichia coli and Staphylococcus aureus , exhibited weaker responses.
A study demonstrated that compounds with the oxazole ring showed effective binding interactions with bacterial proteins, enhancing their antibacterial efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; compounds similar to this one have shown strong inhibitory effects, which could have implications for treating neurodegenerative diseases.
- Urease : Strong inhibitory activity was noted, with some derivatives achieving IC50 values in the low micromolar range (e.g., 2.14 µM), indicating potent urease inhibition compared to standard inhibitors .
Anticancer Potential
The oxazole and morpholine moieties are known for their anticancer properties. Compounds containing these groups have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with cellular signaling pathways and induction of oxidative stress .
Synthesis and Evaluation
A series of derivatives were synthesized based on the core structure of the target compound. These derivatives were subjected to various biological assays:
| Compound | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| 1 | Moderate | 6.28 | 2.14 |
| 2 | Strong | 0.63 | 1.13 |
| 3 | Weak | 21.25 | 21.25 |
These results indicate that modifications on the base structure can significantly enhance biological activity .
Mechanistic Studies
In silico docking studies revealed that the compound interacts favorably with target enzymes and bacterial proteins, suggesting a mechanism of action that involves binding at critical active sites. This interaction profile supports further exploration into its therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
